Cas no 944317-32-2 (Ethyl 3-iodoquinoline-2-carboxylate)
Ethyl 3-iodoquinoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-iodoquinoline-2-carboxylate
- LXYPYCSRFJLNBC-UHFFFAOYSA-N
- 2-Quinolinecarboxylic acid, 3-iodo-, ethyl ester
-
- Inchi: 1S/C12H10INO2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3
- InChI Key: LXYPYCSRFJLNBC-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)OCC)N=C2C=CC=CC2=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 259
- Topological Polar Surface Area: 39.2
Ethyl 3-iodoquinoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679694-500mg |
Ethyl 3-iodoquinoline-2-carboxylate |
944317-32-2 | 98% | 500mg |
¥4877.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679694-1g |
Ethyl 3-iodoquinoline-2-carboxylate |
944317-32-2 | 98% | 1g |
¥7698.00 | 2024-04-24 |
Ethyl 3-iodoquinoline-2-carboxylate Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on Ethyl 3-iodoquinoline-2-carboxylate
Ethyl 3-Iodoquinoline-2-Carboxylate: A Comprehensive Chemical Profile
Ethyl 3-iodoquinoline-2-carboxylate, with the CAS number 944317-32-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline derivative family, which has been extensively studied for its diverse applications in drug discovery and material science. The structure of ethyl 3-iodoquinoline-2-carboxylate consists of a quinoline ring system with an iodine substituent at position 3 and an ethyl ester group at position 2. This unique combination of functional groups makes it a versatile molecule with potential applications in various scientific domains.
Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly due to their ability to interact with biological targets such as enzymes and receptors. Ethyl 3-iodoquinoline-2-carboxylate has been investigated for its potential as a lead compound in the development of new therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits moderate inhibitory activity against human topoisomerase IIα, an enzyme critical for DNA replication and transcription.
The synthesis of ethyl 3-iodoquinoline-2-carboxylate involves a multi-step process that typically begins with the preparation of the quinoline skeleton. This is followed by iodination at position 3 and esterification at position 2 to introduce the ethyl group. The use of iodine as a substituent is strategic, as it enhances the molecule's electronic properties and increases its solubility in organic solvents. These characteristics are crucial for its application in biological assays and further chemical modifications.
In terms of physical properties, ethyl 3-iodoquinoline-2-carboxylate is a crystalline solid with a melting point of approximately 150°C. Its molecular weight is 356.18 g/mol, and it has a density of 1.65 g/cm³. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethanol. These solubility properties are advantageous for its use in chromatographic separations and spectroscopic analyses.
From an analytical standpoint, ethyl 3-iodoquinoline-2-carboxylate has been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses confirm the presence of the quinoline ring, the iodine substituent, and the ester group. For example, the ^1H NMR spectrum shows distinct signals corresponding to the aromatic protons of the quinoline ring, while the ^13C NMR spectrum provides detailed information about the carbon environment.
The application of ethyl 3-iodoquinoline-2-carboxylate extends beyond medicinal chemistry into materials science. Researchers have explored its potential as a precursor for synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The iodine substituent plays a pivotal role in these applications by serving as a coordinating group for metal ions. A study published in *Chemistry: A European Journal* demonstrated that this compound can form stable MOFs with transition metals like copper and zinc, exhibiting high surface areas and porosities suitable for gas storage applications.
Furthermore, ethyl 3-iodoquinoline-2-carboxylate has been utilized as a building block in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions makes it an ideal candidate for constructing self-assembled structures. For instance, scientists have reported the formation of two-dimensional supramolecular networks using this compound, which exhibit unique optical properties under UV light irradiation.
In conclusion, ethyl 3-iodoquinoline-2-carboxylate (CAS No: 944317-32-2) is a multifaceted compound with promising applications across various scientific disciplines. Its unique structure, combined with recent advancements in its synthesis and characterization, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover its potential, this compound is expected to play an increasingly important role in drug discovery, materials science, and beyond.
944317-32-2 (Ethyl 3-iodoquinoline-2-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)